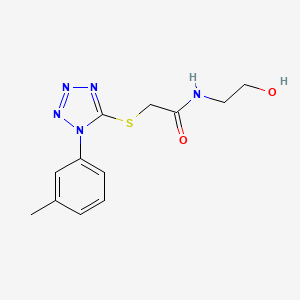

N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-9-3-2-4-10(7-9)17-12(14-15-16-17)20-8-11(19)13-5-6-18/h2-4,7,18H,5-6,8H2,1H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWFGONGABLWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-Hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug synthesis. Its interaction with biological targets can be studied to understand its efficacy and safety profile.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group and the tetrazole ring may play crucial roles in binding to these targets, leading to biological or chemical activity. The pathways involved in its mechanism of action can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations

The position and substitution of the tetrazole (e.g., 1-methyl in vs. 1-m-tolyl in the target) influence electronic and steric properties.

Substituent Effects: Hydroxyethyl Group: Unique to the target compound, this group improves aqueous solubility compared to analogs like 3b (thiophene-substituted) or 2m (naphthyl-substituted), which are more lipophilic . m-Tolyl vs.

Biological Activity :

- Compound 4 in demonstrates potent EGFR inhibition (IC₅₀: 14.8 nM), suggesting that tetrazole-acetamide derivatives may target kinase domains. The target compound’s hydroxyethyl group could modulate similar interactions.

- The thiophene-containing analog 3b lacks reported activity, highlighting the critical role of substituents in bioactivity.

Biological Activity

N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that incorporates a tetrazole ring, a thioether linkage, and an acetamide group. The unique structural features of this compound suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting research findings, case studies, and data tables.

Structural Features

The compound's structure can be broken down into its key components:

- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding affinity to various biological targets.

- Thioether Linkage : Contributes to the compound's chemical reactivity and potential interactions with enzymes.

- Acetamide Group : Plays a crucial role in the compound's solubility and stability.

Biological Activity

Research indicates that compounds containing tetrazole moieties often exhibit significant biological activities, including:

- Anti-inflammatory Properties : Tetrazoles are known to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : Similar compounds have shown promise in pain management through modulation of pain receptors.

- Antimicrobial Activity : The presence of the tetrazole ring may enhance the compound's ability to combat bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory mediators | |

| Analgesic | Modulates pain receptors | |

| Antimicrobial | Effective against various bacteria |

The biological activity of this compound is believed to involve several mechanisms:

- Binding Affinity : The tetrazole moiety interacts with metal ions and active sites on enzymes, enhancing its efficacy.

- Enzyme Inhibition : The thioether linkage may facilitate interactions with enzymes involved in metabolic pathways.

- Cellular Uptake : The acetamide group aids in cellular penetration, allowing for effective intracellular action.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

- Study 1 : A compound structurally similar to this compound was tested for anti-inflammatory properties in animal models. Results showed a significant reduction in inflammation markers compared to control groups .

- Study 2 : Research focused on the analgesic effects of tetrazole derivatives demonstrated that these compounds could effectively reduce pain responses in rodent models .

Future Directions

Ongoing research aims to further elucidate the specific interactions of this compound with biological targets. Potential areas of investigation include:

- Optimization of synthesis methods to improve yield and purity.

- Exploration of structure-activity relationships (SAR) to enhance biological efficacy.

- Clinical trials to assess safety and therapeutic potential in humans.

Q & A

Basic: What synthetic routes are available for N-(2-hydroxyethyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloroacetamide intermediates react with mercapto-tetrazole derivatives under reflux in solvents like toluene/water or acetonitrile, often with catalysts such as sodium azide or DIAD ( ). Purity is validated using:

- 1H/13C NMR to confirm structural integrity (e.g., δ 10.08 ppm for NH in ).

- LC-MS for molecular ion verification (e.g., [M+H]+ at m/z = 286.1 in ).

- Elemental analysis to match calculated vs. experimental C/H/N/S content (e.g., deviations <0.2% in ).

- TLC monitoring (hexane:ethyl acetate, 9:1) to track reaction progress ().

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.43–7.52 ppm for m-tolyl groups) and carbon backbone ( ).

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) ().

- LC-MS/MS : Confirms molecular weight and fragmentation patterns ( ).

- Melting Point Analysis : Validates crystallinity (e.g., 190–191°C in ).

Advanced: How can synthetic yield be optimized for this compound under varying conditions?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 pathways ().

- Catalyst Use : Sodium azide or DIAD improves coupling efficiency ( ).

- Reaction Time/Temperature : Extended reflux (e.g., 48–72 hours at 50°C) maximizes conversion ( ).

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts ().

Advanced: What computational approaches elucidate its interaction with biological targets like EGFR?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding poses to EGFR’s active site (e.g., hydrogen bonding with Met793 or hydrophobic interactions with Leu718) ().

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) ().

- QSAR Modeling : Relates substituent effects (e.g., m-tolyl vs. fluorophenyl) to inhibitory potency (IC50 values) ( ).

Advanced: What in vitro models evaluate its antitumor activity, and how is selectivity quantified?

Methodological Answer:

- Cell Lines : A549 (lung adenocarcinoma) and NIH/3T3 (embryoblast) assess cytotoxicity ( ).

- MTT Assay : Measures IC50 (e.g., 23.30 µM for A549 vs. >1000 µM for NIH/3T3, indicating selectivity) ( ).

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies apoptotic cells (e.g., 4c induces 45% apoptosis vs. cisplatin’s 60%) ( ).

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:

- Tetrazole Ring : Replacing with imidazole (e.g., 4a vs. 4c in ) reduces apoptosis induction.

- Thioether Linkage : Oxidation to sulfone decreases EGFR affinity ().

- Hydroxyethyl vs. Methyl Groups : Hydroxyethyl enhances solubility but may reduce membrane permeability ( ).

- SAR Trends : Electron-withdrawing groups (e.g., -Br) on aryl rings improve IC50 values ( ).

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Normalize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability ( ).

- Metabolic Stability Testing : Compare hepatic microsome half-lives to explain potency discrepancies (e.g., CYP450-mediated degradation) ( ).

- Target Profiling : Use kinase panels to identify off-target effects (e.g., dopamine receptor vs. EGFR selectivity) ( ).

Advanced: What mechanistic insights explain its apoptosis-inducing effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.